Benzyl (9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate
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Overview
Description
Benzyl 9-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-ylcarbamate is a complex organic compound with a unique structure that includes a benzyl group, a carbamate group, and a tetrahydrobenzoannulene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 9-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-ylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrobenzoannulene Core: This step involves the cyclization of a suitable precursor to form the tetrahydrobenzoannulene ring system.
Introduction of the Oxo Group: The oxo group is introduced through an oxidation reaction, often using reagents such as potassium permanganate or chromium trioxide.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 9-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Benzyl 9-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 9-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylic acid
- 6,7,8,9-Tetrahydro-5H-benzo7annulene-6-carbonitrile
- 5-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl trifluoromethanesulfonate
Uniqueness
Benzyl 9-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-ylcarbamate is unique due to the presence of both a benzyl group and a carbamate group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C19H19NO3 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
benzyl N-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-3-yl)carbamate |
InChI |
InChI=1S/C19H19NO3/c21-18-9-5-4-8-15-10-11-16(12-17(15)18)20-19(22)23-13-14-6-2-1-3-7-14/h1-3,6-7,10-12H,4-5,8-9,13H2,(H,20,22) |
InChI Key |
YTNRUVBTIQJKHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C=CC(=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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